molecular formula C19H24O4 B1250005 1-Dehydro-15alpha-hydroxytestololactone

1-Dehydro-15alpha-hydroxytestololactone

Cat. No. B1250005
M. Wt: 316.4 g/mol
InChI Key: YHUCLCNBFMFJFZ-VHBIRMJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Dehydro-15alpha-hydroxytestololactone is an organic heterotricyclic compound and an organooxygen compound.

Scientific Research Applications

Microbial Biotransformation

Penicillium notatum, a fungus, has been utilized for the biotransformation of steroids, including the production of testololactones like 1-Dehydro-15alpha-hydroxytestololactone. This process involves the insertion of an oxygen atom and hydroxylation, resulting in biologically active compounds with high yields (Bartmańska, Dmochowska‐Gladysz, & Huszcza, 2005).

In Vitro and In Vivo Studies in Sea Lampreys

Research has shown that the testes of sea lampreys can convert testosterone into 15alpha-hydroxytestosterone, a close derivative of 1-Dehydro-15alpha-hydroxytestololactone. This conversion has been observed both in vitro and in vivo in sea lampreys, highlighting a unique aspect of steroid biosynthesis in this species (Bryan et al., 2003).

Microbiological Synthesis of Steroid Derivatives

The fungus Isaria fumosorosea and various actinobacteria have been used for the microbiological synthesis of hydroxy derivatives of testololactone and testolactone, which includes compounds similar to 1-Dehydro-15alpha-hydroxytestololactone. This process involves multiple stages of bioconversion and modification, yielding a range of steroid derivatives (Lobastova et al., 2019).

Cytotoxic Properties of Related Compounds

Research on Calotropis gigantea leaves has led to the isolation of compounds such as 15beta-hydroxycardenolides, which are structurally related to 1-Dehydro-15alpha-hydroxytestololactone. These compounds have shown inhibitory activities against various cell lines, suggesting potential applications in cancer research (Seeka & Sutthivaiyakit, 2010).

properties

Product Name

1-Dehydro-15alpha-hydroxytestololactone

Molecular Formula

C19H24O4

Molecular Weight

316.4 g/mol

IUPAC Name

(4S,4aR,4bR,10aR,10bS,12aS)-4-hydroxy-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione

InChI

InChI=1S/C19H24O4/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)17(13)15(21)10-16(22)23-19/h5,7,9,13-15,17,21H,3-4,6,8,10H2,1-2H3/t13-,14+,15+,17-,18+,19+/m1/s1

InChI Key

YHUCLCNBFMFJFZ-VHBIRMJSSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1[C@H](CC(=O)O2)O)CCC4=CC(=O)C=C[C@]34C

SMILES

CC12CCC3C(C1C(CC(=O)O2)O)CCC4=CC(=O)C=CC34C

Canonical SMILES

CC12CCC3C(C1C(CC(=O)O2)O)CCC4=CC(=O)C=CC34C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Dehydro-15alpha-hydroxytestololactone
Reactant of Route 2
1-Dehydro-15alpha-hydroxytestololactone
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1-Dehydro-15alpha-hydroxytestololactone
Reactant of Route 4
1-Dehydro-15alpha-hydroxytestololactone
Reactant of Route 5
1-Dehydro-15alpha-hydroxytestololactone
Reactant of Route 6
1-Dehydro-15alpha-hydroxytestololactone

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